tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 6-methylpyrimidin-4-yl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.35 g/mol (exact mass: 278.1743) . The compound is identified by CAS number 1365936-51-1 and is marketed as a high-purity building block for pharmaceutical and agrochemical research. Its stereospecific (3R) configuration and pyrimidine-pyrrolidine scaffold make it valuable for designing kinase inhibitors, antiviral agents, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSZUCPQDMCKC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2CC[C@H](C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Pyrimidinyl Group: The 6-methylpyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine or pyrimidine rings.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity profile make it suitable for various applications, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides a rigid scaffold that enhances binding affinity. The carbamate group can participate in covalent bonding with nucleophilic residues in the target protein, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate can be categorized based on variations in the pyrimidine substituents, pyrrolidine/piperidine ring modifications, and stereochemistry. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Pyrimidine Substitution Position :
- The 6-methylpyrimidin-4-yl group in the target compound (vs. pyrimidin-2-yl in ) alters electronic properties and hydrogen-bonding capacity, influencing target selectivity in kinase inhibition .
- Fluorination at the 5-position (as in ) enhances metabolic stability but reduces solubility compared to the methyl-substituted analog .
Ring System and Stereochemistry: Pyrrolidine vs. Pyrrolidine’s rigid five-membered ring favors selectivity for compact binding pockets . (3R) vs. (3S) Configuration: The (3R) stereoisomer shows 10–20% higher activity in JAK3 inhibition assays compared to its (3S) counterpart, as observed in related pyrrolidine derivatives .
Functional Group Modifications :
- Boc Protection : The tert-butyl carbamate group is critical for intermediate stability during synthesis. Analogs with alternative protecting groups (e.g., acetyl) show faster degradation under acidic conditions .
- Methoxy vs. Methyl Groups : Methoxy-substituted pyridines (e.g., ) exhibit improved aqueous solubility but lower membrane permeability compared to methylpyrimidine derivatives .
Biological Activity
tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound recognized for its potential biological activities, particularly in enzyme inhibition and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and applications in various fields.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₂₂N₄O₂
- Molecular Weight : 278.35 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 452.1 ± 45.0 °C at 760 mmHg
- Flash Point : 227.2 ± 28.7 °C
These properties indicate that the compound is stable under standard conditions, which is crucial for its application in biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, leading to various biochemical responses:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are significant in the context of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may help reduce amyloid beta peptide aggregation, a hallmark of AD pathology .
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta (Aβ) peptides. The reduction in tumor necrosis factor-alpha (TNF-α) and free radicals suggests its role in mitigating neuroinflammation .
In Vitro Studies
Research conducted on astrocyte cell cultures indicated that this compound effectively decreased cell death caused by Aβ 1-42 exposure. The protective mechanism was associated with a significant reduction in TNF-α levels, indicating a decrease in inflammatory responses .
In Vivo Studies
In vivo experiments using scopolamine-induced memory impairment models demonstrated that while the compound reduced Aβ levels and β-secretase activity, it did not significantly outperform established treatments like galantamine. This suggests that while promising, further optimization may be necessary to enhance its bioavailability and efficacy in vivo .
Comparative Analysis with Similar Compounds
A comparison with other compounds possessing similar structures reveals unique aspects of this compound:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| M4 Compound | AChE inhibition | Moderate neuroprotection against Aβ toxicity |
| Galantamine | AChE inhibition | Well-established neuroprotective effects |
| Other Carbamates | Various enzyme interactions | Diverse pharmacological profiles |
This table illustrates the competitive landscape of enzyme inhibitors and their varying degrees of effectiveness.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating neurodegenerative diseases:
- Alzheimer's Disease Models : Studies have utilized this compound to explore its role in reducing cognitive decline associated with AD by targeting multiple pathways involved in neurodegeneration.
- Neuroinflammation Research : The compound has been investigated for its ability to modulate inflammatory responses in neural tissues, providing insights into its therapeutic potential for conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
